An In-depth Technical Guide to the Synthesis of Bictegravir Sodium Salt
An In-depth Technical Guide to the Synthesis of Bictegravir Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI), is a cornerstone in the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the synthetic methodologies for Bictegravir and its subsequent conversion to the pharmaceutically active sodium salt. We will delve into various reported synthetic routes, including key intermediates, reaction conditions, and process optimizations. This document aims to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this critical antiretroviral agent.
Introduction
Bictegravir is a complex polycyclic carbamoylpyridone compound that effectively inhibits the strand transfer activity of HIV integrase, a crucial enzyme for viral replication.[1][2] Marketed in combination with emtricitabine and tenofovir alafenamide, it offers a highly effective single-tablet regimen for the treatment of HIV-1.[1] The synthesis of Bictegravir is a multi-step process that has been the subject of significant research and development to optimize yield, purity, and scalability. This guide will explore several prominent synthetic strategies.
Key Synthetic Strategies
The synthesis of Bictegravir generally revolves around the construction of a core polycyclic structure followed by amidation and final salt formation. A common feature in many synthetic approaches is the utilization of a key pyridone-carboxylic acid precursor.[3]
Synthesis via a Common Pyridone Intermediate
A widely adopted strategy involves the initial synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[3] This key intermediate serves as a versatile building block for several integrase inhibitors, including Bictegravir.[3][4]
The general synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for Bictegravir Sodium salt.
A Convergent Three-Step Synthetic Protocol
An efficient, continuous three-step synthesis has been developed, which offers advantages in terms of cost, time, and yield, making it suitable for industrial-scale production.[5][6] This approach streamlines the process by combining multiple transformations into fewer, more efficient steps.[5]
The logical flow of this convergent synthesis is depicted below:
Caption: Logical flow of the three-step convergent synthesis.
Experimental Protocols
The following are detailed methodologies for key transformations in the synthesis of Bictegravir and its sodium salt, based on published literature.
Preparation of the Key Bicyclic Intermediate
This procedure outlines the hydrolysis of the acetal intermediate and subsequent cyclization.
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Reaction: A mixture of the acetal intermediate (compound 4), methanesulfonic acid, and acetic acid in acetonitrile is heated.[4]
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Addition: (1R, 3S)-3-aminocyclopentanol is added to the reaction mixture.[4]
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Work-up: The reaction mixture is concentrated, and the residue is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with aqueous acid. The organic layers are combined and concentrated to yield the key bicyclic intermediate.[4]
Amide Coupling and Demethylation
This protocol describes the coupling of the bicyclic intermediate with 2,4,6-trifluorobenzylamine and the final deprotection step.
-
Coupling: The bicyclic intermediate is dissolved in acetonitrile, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 4-dimethylaminopyridine (DMAP) are added, followed by the addition of 2,4,6-trifluorobenzylamine. The mixture is heated.[4]
-
Demethylation: A demethylating agent, such as lithium bromide (LiBr) or magnesium bromide (MgBr2), is added to the reaction mixture, and heating is continued.[4][6]
-
Isolation: The product, Bictegravir free acid, is collected by filtration and dried.[4]
Formation of Bictegravir Sodium Salt
The final step involves the conversion of the free acid to its sodium salt.
-
Dissolution: Bictegravir free acid is dissolved in a suitable solvent, such as ethanol or methanol, with heating.[1]
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Base Addition: In a separate flask, a solution of sodium hydroxide in water is prepared.[1]
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Crystallization: The hot solution of Bictegravir is slowly added to the aqueous sodium hydroxide solution at room temperature. The resulting suspension is stirred to allow for crystallization.[1]
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Isolation and Drying: The crystalline product is filtered, washed with water, and dried under reduced pressure to afford Bictegravir sodium.[1] Various crystalline forms of Bictegravir sodium have been reported, which can be obtained by using different solvent systems and conditions during crystallization.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthetic procedures.
| Step | Reactants | Reagents/Solvents | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bicyclic Intermediate Formation | Acetal (4), (1R, 3S)-3-aminocyclopentanol | Acetonitrile, Acetic Acid, Methanesulfonic Acid | Reflux | 15 | ~62 | [5] |
| Amide Coupling & Demethylation | Bicyclic Intermediate, 2,4,6-trifluorobenzylamine | Acetonitrile, EDCI, DMAP, LiBr | 80 | 4 | 87 | [4] |
| Bictegravir Synthesis (Cipla Process) | Compound (2), Compound (4) | Dimethyl Carbonate, Acetic Acid, Methane Sulphonic Acid, Potassium Carbonate | 70-80 | 6-8 (step 1), 16-18 (step 2) | N/A | [1] |
| Salt Formation | Bictegravir | Ethanol, Sodium Hydroxide, Water | 60-65 (dissolution) | 2-3 (addition), 1 (stirring) | N/A | [1] |
N/A: Not explicitly available in the cited reference.
Conclusion
The synthesis of Bictegravir sodium salt has been refined through various approaches, with a focus on improving efficiency, scalability, and overall yield. The use of a common pyridone intermediate and the development of convergent synthetic strategies have been pivotal in the successful large-scale production of this important antiretroviral drug. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for chemists and engineers working in the field of pharmaceutical development and manufacturing. Further research into novel crystalline forms and process optimization continues to be an active area of investigation.
References
- 1. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]
- 2. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. CN111978333A - Crystal form A of Bictegravir sodium salt, preparation method and application - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. EP3749673A1 - Crystalline form of bictegravir sodium - Google Patents [patents.google.com]
